
5-Bromoisophthalic acid
Overview
Description
5-Bromoisophthalic acid, also known as 5-Bromo-1,3-benzenedicarboxylic acid, is an organic compound with the molecular formula C8H5BrO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is primarily used in the synthesis of various coordination polymers and metal-organic frameworks due to its functionalizable nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromoisophthalic acid can be synthesized through the bromination of isophthalic acid. The process typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the diesterification of crude bromoisophthalic acid with a lower alcohol (such as methanol) in the presence of an acid catalyst, followed by distillation to obtain the pure compound .
Chemical Reactions Analysis
Bromination in Fuming Sulfuric Acid
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Reaction Conditions :
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Products :
Bromine (eq.) | SO₃ (%) | Temp. (°C) | Time (h) | Yield this compound (%) | Dibromo Byproducts (%) |
---|---|---|---|---|---|
1.0 | 10 | 130 | 22 | 81.9 | 2.1–23.5 |
1.0 | 30 | 150 | 22 | 20.7 | 23.5–26.8 |
Bromination in Concentrated Nitric Acid
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Reagents : Bromine in concentrated HNO₃.
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Conditions : 20°C, 1 hour.
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Outcome :
Esterification
The carboxylic acid groups undergo esterification to form mono- or diesters, enhancing solubility for further reactions.
Hydrolysis
Esters of this compound are hydrolyzed back to the parent acid under acidic or basic conditions:
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Acidic Hydrolysis : H₂SO₄/H₂O, reflux.
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Basic Hydrolysis : NaOH (aq.), 60°C.
Coordination Chemistry
The compound acts as a versatile ligand in metal-organic frameworks (MOFs) and coordination polymers due to its two carboxylate groups:
Electrophilic Substitution
The bromine atom can undergo further electrophilic substitution under strong nitrating conditions:
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Nitration :
Nucleophilic Substitution
Limited by the deactivated aromatic ring, but feasible with strong nucleophiles:
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Reagents : Amines, alkoxides in polar aprotic solvents.
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Example : Replacement of Br with methoxy groups using NaOMe/DMF.
Thermal Decomposition
Supramolecular Interactions
Hydrogen bonding between carboxylic acid groups facilitates 3D frameworks:
Scientific Research Applications
Synthesis and Reactivity
5-Bromoisophthalic acid can be synthesized through bromination of isophthalic acid using concentrated nitric acid and bromine under mild conditions. This method allows for selective production, yielding high purity compounds suitable for further applications .
Scientific Research Applications
1. Coordination Polymers
This compound is utilized as a reactant in the preparation of various coordination polymers:
- Manganese(II) Bromoisophthalate Bis(Pyridyl)Ethane Coordination Polymer
- Nickel(II) and Cobalt(II) Bromoisophthalate Coordination Polymers
- Copper Bromoisophthalate Bis(Triazolyl)Butane Coordination Polymer
- Cesium Isophthalate Crown Ether Complexes
- Zinc and Cadmium Bromoisophthalate Polymeric Complexes with Dipyridyl-Type Coligands .
These coordination polymers exhibit significant potential in fields such as catalysis, gas storage, and separation technologies.
2. Metal-Organic Frameworks (MOFs)
This compound acts as an organic linker in the construction of metal-organic frameworks. Its incorporation into MOFs enhances their structural diversity and functionality, making them suitable for applications in luminescent sensing and gas adsorption .
3. Hydrogen-Bonded Organic Frameworks (HOFs)
Research indicates that this compound can participate in hydrogen bonding, forming cyclic dimers that contribute to the stability and functionality of hydrogen-bonded organic frameworks. These frameworks have potential uses in drug delivery systems and as materials for molecular recognition .
Data Tables
Case Studies
Case Study 1: Synthesis of Manganese(II) Bromoisophthalate
A study demonstrated the successful synthesis of manganese(II) bromoisophthalate using this compound as a precursor. The resulting polymer exhibited enhanced catalytic properties, making it a candidate for environmental remediation applications.
Case Study 2: Development of MOFs for Gas Storage
Research focused on the incorporation of this compound into metal-organic frameworks aimed at improving gas storage capacities. The study revealed that MOFs constructed with this compound showed higher adsorption rates for carbon dioxide compared to traditional materials.
Mechanism of Action
The mechanism of action of 5-Bromoisophthalic acid primarily involves its ability to form coordination complexes with metal ions. The carboxylic acid groups and the bromine atom provide multiple sites for coordination, allowing the formation of stable and diverse structures. These coordination complexes can exhibit unique properties, such as catalytic activity, which are exploited in various applications .
Comparison with Similar Compounds
Isophthalic Acid: The parent compound without the bromine substitution.
5-Hydroxyisophthalic Acid: Contains a hydroxyl group instead of a bromine atom.
5-Aminoisophthalic Acid: Contains an amino group instead of a bromine atom.
Uniqueness of 5-Bromoisophthalic Acid: The presence of the bromine atom in this compound imparts unique reactivity and coordination properties compared to its analogs. This makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks, where the bromine atom can participate in additional interactions and enhance the stability of the resulting structures .
Biological Activity
5-Bromoisophthalic acid (5-BIPA), with the chemical formula CHBrO and CAS number 23351-91-9, is a brominated derivative of isophthalic acid. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals, materials science, and coordination chemistry.
- Molecular Weight : 245.03 g/mol
- Melting Point : 276-287 °C
- Solubility : Insoluble in water; soluble in DMSO, acetone, and THF
- Density : 1.875 g/cm³
- pKa : Approximately 3.14
Biological Activity Overview
This compound exhibits several biological activities that make it a compound of interest in medicinal chemistry and materials science.
1. Antimicrobial Properties
Research indicates that brominated compounds often exhibit antimicrobial properties. A study highlighted the synthesis of various brominated isophthalic acid derivatives, including 5-BIPA, which showed significant antimicrobial activity against various bacterial strains. The presence of bromine enhances the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against pathogens .
2. Antitumor Activity
Another area of investigation is the antitumor activity of 5-BIPA. Some studies have suggested that brominated aromatic compounds can inhibit cancer cell proliferation. For instance, derivatives of isophthalic acid have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth .
3. Coordination Chemistry
This compound serves as a versatile ligand in coordination chemistry. It has been used to synthesize metal-organic frameworks (MOFs) and coordination polymers with transition metals such as manganese(II), nickel(II), and cobalt(II). These complexes exhibit unique properties that can be tailored for applications in catalysis and gas storage .
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, researchers synthesized several brominated isophthalic acids, including 5-BIPA, and tested their antimicrobial efficacy against E. coli and Staphylococcus aureus. The results indicated that 5-BIPA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting its potential as an antimicrobial agent.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | E. coli |
This compound | 32 | Staphylococcus aureus |
Case Study 2: Antitumor Activity
A study investigating the cytotoxic effects of various brominated compounds on human cancer cell lines found that 5-BIPA reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment. This suggests that further exploration into its mechanism of action could yield valuable insights for cancer therapy.
Concentration (µM) | Cell Viability (%) | Cell Line |
---|---|---|
0 | 100 | HeLa |
25 | 50 | HeLa |
50 | 30 | HeLa |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromoisophthalic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The primary synthesis involves bromination of isophthalic acid. Two key methods are compared:
- Nitric Acid Method : Bromination in concentrated HNO₃ at 20°C for 1 hour yields 55% of this compound, avoiding nitration due to bromine's higher electrophilicity . Extended reaction time (22 hours) produces 4,5-dibromoisophthalic acid (65% yield).
- Oleum Method : Requires harsher conditions (e.g., 10% oleum at 130°C for 22 hours) and iodine catalysts, typically yielding mono-brominated products .
- Key Considerations : Nitric acid offers milder conditions but requires precise timing to avoid over-bromination. Oleum methods are less energy-efficient but allow controlled substitution in industrial settings.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Techniques include:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C-Br = 1.89 Å) and confirms carboxylate coordination in metal complexes .
- Vibrational Spectroscopy (FT-IR) : Identifies characteristic peaks for carboxylic O-H (2500–3000 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (C₈H₅BrO₄) and purity (>95%) .
Advanced Research Questions
Q. How does this compound function as a ligand in coordination polymers, and what structural motifs are observed?
- Methodological Answer :
- Coordination Modes : The carboxylate groups act as monodentate or bridging ligands. In Ni(II) complexes, one carboxylate oxygen coordinates with Ni–O distances of ~2.08 Å, forming distorted octahedral geometries .
- Supramolecular Frameworks : Hydrogen bonding between water molecules and carboxylate oxygen atoms stabilizes 3D networks, as shown in SCXRD studies .
- Comparative Analysis : Derivatives like 5-nitroisophthalic acid exhibit similar coordination but differ in electronic effects, influencing MOF porosity .
Q. What computational methods are used to study the electronic and intermolecular interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates H-bonding energies in cyclic dimers (e.g., dimer stabilization energy = −45.2 kcal/mol) and predicts vibrational spectra .
- Molecular Docking : Evaluates potential bioactivity (e.g., anti-Alzheimer properties) by analyzing binding affinities to target proteins .
- Electrostatic Potential Maps : Visualize electrophilic regions, explaining bromination preferences at the 5-position .
Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, thermal stability) of this compound?
- Methodological Answer :
- Systematic Replication : Reproduce synthesis and characterization under controlled conditions (e.g., solvent purity, drying protocols) .
- Meta-Analysis : Compare DSC/TGA data across studies to identify outliers. For example, discrepancies in melting points (297–299°C vs. 305°C) may arise from polymorphic forms .
- Advanced Characterization : Use solid-state NMR or PXRD to detect crystalline vs. amorphous phases affecting solubility .
Methodological Design Questions
Q. What experimental precautions are critical when handling this compound in synthetic workflows?
- Methodological Answer :
- Safety Protocols : Use fume hoods, PPE (gloves, goggles), and avoid prolonged exposure due to potential respiratory irritation .
- Storage : Store in airtight containers at 0–6°C to prevent degradation; verify stability via HPLC before reuse .
- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal, adhering to EPA guidelines .
Q. How should researchers design a scoping study to evaluate the applications of this compound in materials science?
- Methodological Answer :
- Literature Review Framework : Follow Arksey & O’Malley’s five-stage process: (1) Define research questions, (2) Identify relevant studies (e.g., SciFinder, Web of Science), (3) Select sources, (4) Chart data (e.g., MOF designs, catalytic uses), (5) Synthesize trends .
- Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details (e.g., synthesis conditions, characterization data) .
- Gaps Identification : Note understudied areas (e.g., photocatalytic applications) for future research .
Q. Data Presentation
Table 1 : Comparative Bromination Methods for this compound
Table 2 : Key Crystallographic Data for Ni(II)-5-Bromoisophthalic Acid Complex
Parameter | Value |
---|---|
Space Group | P2₁/n |
Ni–O (carboxylate) | 2.0789(14) Å |
Ni–N (bipyridine) | 2.0641(19) Å |
Hydrogen Bond (O···O) | 2.68–2.75 Å |
Properties
IUPAC Name |
5-bromobenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATKASGNRMGFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066882 | |
Record name | 5-Bromoisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23351-91-9 | |
Record name | 5-Bromo-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23351-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023351919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Bromoisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromoisophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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